molecular formula C7H6F2N2O B13624579 2-(3,5-Difluoropyridin-2-yl)acetamide

2-(3,5-Difluoropyridin-2-yl)acetamide

Cat. No.: B13624579
M. Wt: 172.13 g/mol
InChI Key: VKAVEQZKMVDPNS-UHFFFAOYSA-N
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Description

2-(3,5-Difluoropyridin-2-yl)acetamide is a fluorinated pyridine derivative with an acetamide functional group at the 2-position of the pyridine ring. Its structure features two fluorine atoms at the 3- and 5-positions of the pyridine core, which may enhance its electronic properties, bioavailability, and binding affinity in biological systems.

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

2-(3,5-difluoropyridin-2-yl)acetamide

InChI

InChI=1S/C7H6F2N2O/c8-4-1-5(9)6(11-3-4)2-7(10)12/h1,3H,2H2,(H2,10,12)

InChI Key

VKAVEQZKMVDPNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CC(=O)N)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 3,5-Difluoropyridin-2-amine

The precursor 3,5-difluoropyridin-2-amine can be synthesized through multi-step procedures involving halogenation and amination of pyridine derivatives. A documented approach involves the preparation of 4-amino-3,5-difluoropyridine via hydrazine hydrate treatment of 4-amino-2,3,5-trifluoropyridine in ethanol and water under heating, followed by purification steps including treatment with cupric sulfate and basification to isolate the difluoropyridine amine derivative. This amine serves as a nucleophilic site for subsequent acetamide formation.

Formation of Acid Chloride Intermediate

The acetamide moiety is introduced by coupling with an appropriate acyl chloride. For this purpose, 2-chloroacetyl chloride or similar acid chlorides can be prepared from the corresponding carboxylic acids using thionyl chloride under reflux in an inert atmosphere with solvents such as dichloromethane or toluene. The acid chloride intermediate is isolated by evaporation and drying under reduced pressure.

Coupling Reaction to Form this compound

The key step involves the reaction of 3,5-difluoropyridin-2-amine with the acid chloride intermediate to form the acetamide linkage. This is typically carried out in dry tetrahydrofuran or dichloromethane under nitrogen atmosphere. Sodium hydride or triethylamine is used as a base to deprotonate the amine, facilitating nucleophilic attack on the acid chloride. The reaction is stirred at room temperature or under mild heating for several hours. Workup includes quenching with water, extraction with organic solvents, drying over magnesium sulfate, and purification by recrystallization or chromatography.

Alternative Synthetic Routes

While the above method is the most direct, alternative methods may involve:

  • Palladium-catalyzed cross-coupling reactions to introduce the pyridinyl moiety onto an acetamide scaffold.
  • Use of phosphonate intermediates bearing pyridyl-difluoromethyl groups for further elaboration.

However, these methods are less commonly applied for this specific compound and more relevant for derivatives or related heterocycles.

Summary Table of Preparation Steps

Step Reagents/Conditions Description Yield/Notes
1 4-Amino-2,3,5-trifluoropyridine + Hydrazine hydrate in EtOH/H2O, 100°C, 2 days Conversion to 4-amino-3,5-difluoropyridine via hydrazine treatment and cupric sulfate purification Isolated as cream solid; 3.4 g purified product
2 Carboxylic acid + Thionyl chloride, reflux, inert atmosphere, 1–2 hours Formation of acid chloride intermediate Isolated by evaporation, used without further purification
3 3,5-Difluoropyridin-2-amine + acid chloride + NaH or triethylamine in dry THF or DCM, room temp, 3 hours Coupling to form this compound White solid obtained; purified by extraction and recrystallization

Research Findings and Notes

  • The use of hydrazine hydrate under prolonged heating is effective for selective defluorination and amination of trifluoropyridine precursors to yield difluoropyridinyl amines.
  • Acid chloride formation using thionyl chloride is a classical and reliable method, with solvent choice (dichloromethane, toluene) and reaction time critical for high purity intermediates.
  • Base-mediated coupling reactions are standard for amide bond formation, with sodium hydride offering strong deprotonation and triethylamine providing milder conditions.
  • Purification by extraction and recrystallization ensures removal of inorganic salts and unreacted starting materials, critical for obtaining analytically pure acetamide derivatives.
  • NMR and elemental analysis data confirm the structure and substitution pattern of the final product, consistent with literature values.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoropyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Difluoropyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

  • Fluorine atoms at the 3- and 5-positions likely increase metabolic stability and lipophilicity compared to non-fluorinated analogs like N-(4-hydroxyphenethyl)acetamide .
  • Chloro or hydroxyl substituents (e.g., in ’s chlorinated acetamides) correlate with cytotoxicity but may reduce solubility .

Cytotoxicity and Pharmacological Activity

Several acetamide derivatives exhibit cytotoxicity, but structural nuances dictate potency:

  • N-(2-(1H-Indol-3-yl)-2-oxoethyl)acetamide () showed moderate activity against cancer cells, likely due to the indole-oxoethyl moiety enhancing DNA intercalation .
  • N-(4-hydroxyphenethyl)acetamide () demonstrated 38.3% mortality in brine shrimp assays, suggesting mild toxicity .
  • Fluorinated analogs (e.g., 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid in ) highlight fluorine’s role in improving target binding via electronegativity and steric effects .

Contradictions :

  • Compound 1 (an indole-acetamide from ) lacked cytotoxicity against HeLa and SMMC-7721 cells, underscoring the importance of substituent positioning .

Q & A

Q. What are the optimal synthetic pathways for 2-(3,5-Difluoropyridin-2-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. Key parameters include:
  • Catalysts : Palladium or copper-based catalysts (e.g., Pd/C or CuI) for fluoropyridine coupling .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Temperature : Controlled heating (80–120°C) to avoid side reactions like defluorination .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for high purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:
  • NMR : 19F^{19}\text{F} NMR to confirm fluorine positions (δ=110δ = -110 to 120-120 ppm) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water gradient) for purity and molecular ion detection .
  • X-ray Diffraction : Single-crystal analysis to resolve stereochemistry (if crystallizable) .
  • DFT Calculations : B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Fluorine atoms induce electron-deficient pyridine rings, facilitating oxidative addition in Pd-catalyzed couplings. Key steps:
  • Oxidative Addition : Pd(0) inserts into the C–F bond, forming a Pd(II) intermediate .
  • Transmetalation : Ligand exchange with acetamide groups (e.g., via acetate-assisted pathways) .
  • Reductive Elimination : Regeneration of Pd(0) and formation of C–C bonds .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer : Contradictions arise from varying experimental setups. Standardize protocols using:
  • pH Stability Assays : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C for 24–72 hours .
  • Degradation Analysis : LC-MS to detect hydrolysis products (e.g., free pyridine or acetamide fragments) .
  • Moisture/Light Sensitivity : Store samples in amber vials with desiccants and monitor via TLC .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use biophysical and in silico approaches:
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding affinity (KdK_d) .
  • Molecular Docking : AutoDock Vina with PyMOL visualization to predict binding poses .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis Studies : Replace key residues (e.g., His or Asp in active sites) to validate binding hypotheses .

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